molecular formula C17H22Cl2N2O3S B4548699 1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No.: B4548699
M. Wt: 405.3 g/mol
InChI Key: IGBFTVJKZFRKTC-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C17H22Cl2N2O3S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0728191 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine derivatives have been investigated for their antimicrobial properties, particularly against pathogens affecting plants like tomatoes. These compounds were synthesized through specific chemical reactions and tested in vitro for their efficacy as antimicrobial agents. Studies reveal that the nature of substitutions on certain rings significantly influences antibacterial activity, with some derivatives showing potent activities compared to standard drugs (Vinaya et al., 2009).

Catalytic Applications

The compound has also found applications in catalysis, particularly in facilitating the synthesis of various organic compounds. For instance, derivatives have been used as novel nanomagnetic reusable catalysts for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. These catalysts can be easily recovered and reused multiple times without significant loss of catalytic activity, demonstrating their potential in sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Heterocycles

Furthermore, the compound plays a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry. For example, it has been used in the synthesis of tetrahydropyridine and sulfonated pyrrolidine derivatives through specific reactions. These processes highlight the versatility and utility of this compound in constructing complex molecular architectures with potential biological activities (An & Wu, 2017).

Enzyme Inhibition Studies

Studies have also explored the potential of derivatives of this compound in inhibiting enzymes like lipoxygenase and cholinesterases, which are targets for various therapeutic interventions. These studies involve the synthesis and characterization of derivatives and their evaluation against enzymes to identify compounds with promising biological activities (Khalid et al., 2013).

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3S/c18-15-4-3-13(11-16(15)19)12-25(23,24)21-9-5-14(6-10-21)17(22)20-7-1-2-8-20/h3-4,11,14H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBFTVJKZFRKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.